molecular formula C23H22N2O4S2 B2442721 (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide CAS No. 300674-85-5

(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide

Cat. No. B2442721
CAS RN: 300674-85-5
M. Wt: 454.56
InChI Key: RHEXUBXNCFGXND-UDWIEESQSA-N
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Description

(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide is involved in various synthesis processes. Kandeel and Youssef (2001) explored its reaction with nitrile oxides, producing compounds like Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. The study highlighted the interconversion route and structural analysis of the synthesized compounds (K. Kandeel & A. S. Youssef, 2001).

Antitumor Properties

The compound has been noted for its potential antitumor properties. Horishny and Matiychuk (2020) developed a synthesis method for similar compounds, which displayed moderate antitumor activity against various malignant tumor cells (V. Horishny & V. Matiychuk, 2020).

Microwave-Assisted Synthesis

Nace Zidar, J. Kladnik, and D. Kikelj (2009) demonstrated the use of microwave-assisted synthesis for creating derivatives of this compound, emphasizing the efficiency of this method (Nace Zidar, J. Kladnik & D. Kikelj, 2009).

Antimicrobial Activity

A 2017 study by Frolov et al. involved the synthesis of similar compounds and evaluated their antimicrobial activity. The study found significant activity against S.aureus, suggesting potential in antimicrobial applications (D. A. Frolov et al., 2017).

MMP Inhibitors in Tissue Damage

Incerti et al. (2018) researched derivatives of this compound as MMP inhibitors, highlighting their potential in treating tissue damage and inflammatory conditions (M. Incerti et al., 2018).

properties

IUPAC Name

4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2,4-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-14-5-7-17(15(2)10-14)24-21(26)4-3-9-25-22(27)20(31-23(25)30)12-16-6-8-18-19(11-16)29-13-28-18/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,24,26)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEXUBXNCFGXND-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)butanamide

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